molecular formula C19H18O5S B7453992 (3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate

(3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate

Cat. No. B7453992
M. Wt: 358.4 g/mol
InChI Key: XRVQBQBAIVSBOD-UHFFFAOYSA-N
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Description

(3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate is a chemical compound with potential applications in scientific research. It is a sulfonated derivative of coumarin, a naturally occurring compound found in many plants. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.

Mechanism of Action

The mechanism of action of (3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to scavenge free radicals and inhibit lipid peroxidation, indicating its potential as an antioxidant.
Biochemical and Physiological Effects
Studies have shown that (3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate exhibits anti-inflammatory and antioxidant activities in vitro. It has also been reported to inhibit the growth of cancer cells in vitro, indicating its potential as an antitumor agent. However, further studies are needed to determine its efficacy and safety in vivo.

Advantages and Limitations for Lab Experiments

One advantage of (3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate is its potential as a lead compound for the development of new drugs with anti-inflammatory, antioxidant, and antitumor activities. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on (3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate. These include:
1. Further studies on its mechanism of action, particularly its interactions with COX-2 and other enzymes involved in inflammation and oxidative stress.
2. Studies on its efficacy and safety in vivo, including pharmacokinetic and toxicological studies.
3. Development of more efficient synthesis methods to improve its yield and purity.
4. Studies on its potential as a lead compound for the development of new drugs with anti-inflammatory, antioxidant, and antitumor activities.
5. Studies on its potential as a probe for investigating the roles of inflammation and oxidative stress in various diseases.

Synthesis Methods

The synthesis of (3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate has been reported in the literature using various methods. One such method involves the reaction of 3-methyl-4-isopropylphenol with 2-hydroxyacetophenone in the presence of a Lewis acid catalyst, followed by sulfonation with sulfuric acid. Another method involves the reaction of 3-methyl-4-isopropylphenol with 6-chloro-2-oxo-2H-chromene-3-carbaldehyde in the presence of a base, followed by sulfonation with sulfuric acid.

Scientific Research Applications

(3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the development of new drugs. It has also been studied for its potential as an antitumor agent, with promising results in vitro.

properties

IUPAC Name

(3-methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5S/c1-12(2)17-7-5-15(10-13(17)3)24-25(21,22)16-6-8-18-14(11-16)4-9-19(20)23-18/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVQBQBAIVSBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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